4-Oxotetrahydropyran-3-sulfonamide
Overview
Description
“4-Oxotetrahydropyran” is a molecule with the empirical formula C5H8O2 and a molecular weight of 100.12 . It’s also known as “Tetrahydro-4H-pyran-4-one” and is a key component in several chemical reactions .
Synthesis Analysis
The synthesis of “4-Oxotetrahydropyran” or similar compounds often involves the Petrenko-Kritschenko reaction, a classic multicomponent ring-condensation reaction . This reaction typically uses simpler aldehydes like benzaldehyde . In the absence of ammonia or ammonium salts, a 4-oxotetrahydropyran is formed .Molecular Structure Analysis
The molecular structure of “4-Oxotetrahydropyran” is characterized by a six-membered ring containing one oxygen atom . The molecule has a carbonyl group (C=O) and four carbon atoms forming the rest of the ring .Chemical Reactions Analysis
Sulfonamides, which “4-Oxotetrahydropyran-3-sulfonamide” would be a part of, exhibit a range of pharmacological activities . They can serve as antimicrobials, diuretics, antidiabetics, and more . The sulfonamide functional group plays a crucial role in these activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxotetrahydropyran” and similar compounds can vary widely. For instance, the polymorphic forms of these compounds can have different mechanical, thermal, and physicochemical properties .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxooxane-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-11(8,9)5-3-10-2-1-4(5)7/h5H,1-3H2,(H2,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSVLZCUUKKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxotetrahydropyran-3-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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